
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates furan, pyrazine, and thiophene moieties, which are known for their significant roles in various therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by case studies and research findings.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed to determine its effectiveness.
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.50 |
Escherichia coli | 0.30 | 0.60 |
Candida albicans | 0.22 | 0.45 |
The compound demonstrated significant activity against these pathogens, with MIC values ranging from 0.22 to 0.30 μg/mL, indicating potent antimicrobial properties .
Anticancer Activity
This compound has also been investigated for its anticancer potential. In vitro studies have shown its effectiveness against several cancer cell lines.
Cell Line | IC50 (μg/mL) | Reference Drug IC50 (μg/mL) |
---|---|---|
A549 (Lung Cancer) | 27.7 | 28.3 (Doxorubicin) |
HepG2 (Liver Cancer) | 26.6 | 21.6 (Doxorubicin) |
The compound exhibited a comparable IC50 value to Doxorubicin, a standard chemotherapy drug, suggesting its potential as an effective anticancer agent .
Antiviral Activity
Research has indicated that this compound possesses antiviral properties as well. It has been tested against various viral strains, demonstrating promising results.
In one study, the compound showed an EC50 value of approximately 130μM, indicating its ability to inhibit viral replication effectively . The mechanism of action appears to involve interference with viral entry or replication processes within host cells.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
-
Enzyme Inhibition : The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial and cancer cell proliferation.
- IC50 for DNA gyrase : Ranges from 12.27μM to 31.64μM.
- IC50 for DHFR : Ranges from 0.52μM to 2.67μM.
These interactions suggest that the compound could disrupt essential metabolic pathways in both bacteria and cancer cells, leading to cell death .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Synergistic Effects : In combination therapy studies, this compound demonstrated synergistic effects when used alongside conventional antibiotics like Ciprofloxacin and antifungals like Ketoconazole, reducing their MIC values significantly .
- Biofilm Inhibition : The compound also exhibited significant antibiofilm activity against Staphylococcus species, showing potential for treating biofilm-associated infections .
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies indicate that N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, notably Mycobacterium tuberculosis, by interfering with essential bacterial enzymes involved in metabolism. This mechanism highlights its potential as an anti-tubercular agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific pathways related to programmed cell death. In animal models of breast cancer, treatment with this compound resulted in a notable reduction in tumor size compared to control groups .
Inflammatory Response Modulation
In addition to its antimicrobial and anticancer activities, this compound may also play a role in modulating inflammatory responses. Research on murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting potential utility in treating autoimmune conditions .
Industrial Chemistry Applications
The unique structure of this compound positions it as a candidate for developing new materials and catalysts. Its heterocyclic nature allows for diverse interactions that could lead to innovative applications in material science and industrial chemistry .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited Mycobacterium tuberculosis growth, showcasing its potential as a therapeutic agent against tuberculosis.
- Cancer Research : In preclinical trials involving breast cancer models, the compound significantly reduced tumor sizes through apoptosis induction.
- Inflammation Studies : Research indicated that the compound reduced inflammatory cytokines in animal models, pointing toward its application in treating inflammatory diseases.
Propriétés
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(8-12-2-1-7-21-12)18-9-13-15(17-5-4-16-13)11-3-6-20-10-11/h1-7,10H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLAVAZNWCEIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.